Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
Significance of the Pyrazolo[1,5-a]pyrazine (B3255129) Framework in Synthetic Organic Chemistry and Chemical Biology
The pyrazolo[1,5-a]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. While its pyrimidine (B1678525) analogue, pyrazolo[1,5-a]pyrimidine (B1248293), has been more extensively studied and is a component of several commercial drugs, the pyrazolo[1,5-a]pyrazine framework is gaining increasing attention for its potential in developing novel therapeutic agents. mdpi.com Derivatives of this scaffold have been investigated for their activity as kinase inhibitors, dopamine (B1211576) receptor agonists, and antagonists for various other receptors. nih.gov
In synthetic organic chemistry, the pyrazolo[1,5-a]pyrazine system offers a versatile platform for the construction of complex molecules. The presence of multiple nitrogen atoms and distinct carbon positions allows for regioselective functionalization, enabling the synthesis of diverse compound libraries for screening and optimization.
Historical Context of Pyrazolo[1,5-a]pyrazine Synthesis and the Evolution of its Derivatives
The synthesis of fused pyrazole (B372694) systems dates back to the mid-20th century. Early methods for constructing the pyrazolo[1,5-a]pyrazine scaffold were often multi-step procedures with limited substrate scope. A significant advancement in the synthesis of this heterocyclic system involves the cyclocondensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent.
More contemporary synthetic strategies focus on improving efficiency, yield, and functional group tolerance. One-pot, multi-component reactions are increasingly being developed to streamline the synthesis of substituted pyrazolo[1,5-a]pyrazines. For instance, a facile one-pot, three-step protocol starting from pyrazole-3-carboxylic acids has been reported to produce pyrazolo[1,5-a]pyrazin-4(5H)-ones. georganics.sk
Structural Elucidation and Isomeric Considerations of Pyrazolo[1,5-a]pyrazine Core
The structure of the pyrazolo[1,5-a]pyrazine core has been established through various spectroscopic techniques, including NMR and mass spectrometry, as well as X-ray crystallography for some of its derivatives. The parent compound, Pyrazolo[1,5-a]pyrazine, is a planar molecule. nih.gov
A key structural feature of this class of compounds is the potential for isomerism. Depending on the substitution pattern and the synthetic route employed, several constitutional isomers can be formed. The fusion of the pyrazole and pyrazine (B50134) rings can, in principle, lead to different arrangements of the nitrogen atoms. The systematic naming, Pyrazolo[1,5-a]pyrazine, specifies the connectivity of the two rings, where the pyrazole ring is fused at its 1 and 5 positions to the 'a' face of the pyrazine ring. Other isomeric structures include Pyrazolo[1,5-c]pyrimidine and Pyrazolo[3,4-b]pyridine, each with distinct chemical and physical properties. nih.govchemimpex.com The specific substitution on the pyrazole precursor can significantly influence the regiochemical outcome of the cyclization reaction, leading to the selective formation of one isomer over others. rsc.org
| Property | Data |
| Molecular Formula | C6H5N3 |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | Pyrazolo[1,5-a]pyrazine |
| Canonical SMILES | C1=CN2C(=CC=N2)C=N1 |
| InChI Key | CMGKRWOBNPTZBW-UHFFFAOYSA-N |
Role of the Carbaldehyde Moiety at the 3-Position in Molecular Design and Functionalization Potential
The introduction of a carbaldehyde (or formyl) group at the 3-position of the pyrazolo[1,5-a]pyrazine ring system dramatically enhances its synthetic utility. The aldehyde functionality is a versatile synthetic handle that can participate in a wide array of chemical transformations.
The electrophilic nature of the aldehyde carbon allows for nucleophilic addition reactions, which can be used to introduce a variety of substituents. Furthermore, the aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), which can be further modified or used as ligands for metal complexes. Oxidation of the aldehyde yields the corresponding carboxylic acid, while reduction affords the primary alcohol. These transformations open up avenues for the synthesis of a vast number of derivatives with diverse properties.
Interestingly, in the closely related pyrazolo[1,5-a]pyrimidine series, 3-formyl derivatives have been shown to undergo unexpected isomerization reactions under certain conditions. For example, treatment of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines with aqueous sodium hydroxide (B78521) under microwave irradiation leads to an isomerization to 5-aroyl-NH-pyrazolo[3,4-b]pyridines. nih.gov This highlights the potential for complex and fascinating reactivity of the 3-formyl group within these fused heterocyclic systems.
| Reaction Type | Product Type | Potential Applications |
| Nucleophilic Addition | Alcohols, Cyanohydrins | Introduction of new functional groups |
| Condensation with Amines | Imines (Schiff Bases) | Synthesis of ligands, further functionalization |
| Wittig Reaction | Alkenes | Carbon-carbon bond formation |
| Oxidation | Carboxylic Acids | Bioisosteric replacement, amide coupling |
| Reduction | Alcohols | Removal of reactive group, introduction of linking moiety |
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
InChI Key |
KBWJSELOUCEODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrazine 3 Carbaldehyde and Its Analogs
Strategies for Constructing the Pyrazolo[1,5-a]pyrazine (B3255129) Core
The synthesis of the fused pyrazolo[1,5-a]pyrazine ring system is a key challenge that has been addressed through several innovative strategies. These methods aim to efficiently assemble the bicyclic structure, often allowing for the introduction of various substituents to modulate the properties of the final compounds.
One-Pot Cyclization Approaches to Pyrazolo[1,5-a]pyrazines
One-pot methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. A facile one-pot, three-step protocol has been developed for the synthesis of pyrazolo[1,5-a]pyrazine derivatives starting from pyrazole-3-carboxylic acids. nih.gov This process involves an initial amide formation, followed by the closure of the pyrazine (B50134) ring, hydrolysis, and finally dehydration to yield the aromatic core. nih.gov Intermediate compounds such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been isolated during this process, providing insight into the reaction mechanism. nih.gov Similarly, efficient one-pot procedures have been described for related fused systems like pyrazolo[1,5-a]quinoxalin-4(5H)-ones under transition metal-free conditions, highlighting the versatility of one-pot strategies in synthesizing complex heterocyclic structures. stackexchange.com
Multi-Component Reaction Sequences for Pyrazolo[1,5-a]pyrazine Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. researchgate.net This approach is prized for its high atom economy, selectivity, and the ability to generate diverse molecular libraries. researchgate.net While specific MCRs for the pyrazolo[1,5-a]pyrazine core are an emerging area, the principles have been widely applied to related structures like pyrazolo[1,5-a]quinazolines. researchgate.netresearchgate.netnih.gov These reactions often involve the condensation of a 3-aminopyrazole (B16455) derivative with various components, such as aldehydes and active methylene (B1212753) compounds, to build the second heterocyclic ring. researchgate.net The utility of MCRs in creating fused pyrazole (B372694) systems underscores their potential for the efficient assembly of the pyrazolo[1,5-a]pyrazine scaffold. mdpi.comorganic-chemistry.org
Regioselective Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
Controlling the regiochemistry of reactions is crucial for the synthesis of specifically substituted pyrazolo[1,5-a]pyrazine derivatives. The development of regioselective methods allows for the precise placement of functional groups, which is essential for structure-activity relationship studies. For the related pyrazolo[1,5-a]pyridine (B1195680) system, regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes has been reported to provide multifunctionalized products. researchgate.netnih.gov Such strategies, which control the orientation of the ring fusion and substituent placement, are vital for accessing specific isomers that might otherwise be difficult to separate. nih.govd-nb.info
Utilization of Pyrazole Precursors in Pyrazolo[1,5-a]pyrazine Annulation
The most common and versatile approach to constructing the pyrazolo[1,5-a]pyrazine core involves the use of pre-functionalized pyrazole derivatives. nih.gov 5-Aminopyrazoles are particularly valuable synthons for the annulation of a second nitrogen-containing ring. nih.gov The condensation of 5-aminopyrazoles with various bielectrophilic moieties is a widely employed strategy for forming fused pyrazoloazine systems. nih.gov For the pyrazolo[1,5-a]pyrazine scaffold, this would typically involve the reaction of a 3-aminopyrazole with a suitable 1,2-dicarbonyl compound or its equivalent, leading to the formation of the pyrazine ring. A one-pot protocol starting from pyrazole-3-carboxylic acids also highlights the importance of pyrazole precursors in building the fused ring system. nih.gov
Table 1: Overview of Synthetic Strategies for Pyrazolo[1,5-a]pyrazine Core
| Strategy | Key Precursors | Reaction Type | Advantages |
|---|---|---|---|
| One-Pot Cyclization | Pyrazole-3-carboxylic acids | Amidation, Cyclization, Dehydration | High efficiency, simplified workup |
| Multi-Component Reaction | Aminopyrazoles, Aldehydes, etc. | Condensation/Cyclization Cascade | High atom economy, diversity-oriented |
| Regioselective Synthesis | N-Aminopyridinium ylides, Alkenes | Cycloaddition | Control of isomer formation |
| Pyrazole Precursor Annulation | 3-Aminopyrazoles, 1,2-Dicarbonyls | Condensation | Versatility, wide substrate scope |
Introduction of the Carbaldehyde Functionality at the 3-Position of the Pyrazolo[1,5-a]pyrazine Ring
Once the pyrazolo[1,5-a]pyrazine core is assembled, the introduction of a carbaldehyde group at the C3 position is a key functionalization step. This is typically achieved through electrophilic substitution on the electron-rich pyrazole moiety of the fused system.
Direct Formylation Methods Applied to the Pyrazolo[1,5-a]pyrazine System
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgmdpi.comijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring. organic-chemistry.org
Studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system have demonstrated that the Vilsmeier-Haack reaction proceeds with high regioselectivity, affording the 3-carbaldehyde derivative. researchgate.net The pyrazole ring within the fused system is sufficiently activated to undergo electrophilic substitution, and theoretical calculations predict that the C3 position is a primary site for such attacks. researchgate.net This high regioselectivity is attributed to the electronic properties of the fused bicyclic system, where the C3 position is the most nucleophilic carbon atom. The stability of the intermediate sigma complex formed upon electrophilic attack at C3 is a key factor driving this selectivity, a principle that also applies to related systems like imidazo[1,2-a]pyrazine. stackexchange.com
The reaction conditions for the Vilsmeier-Haack formylation are generally mild, making it compatible with a variety of functional groups that may be present on the pyrazolo[1,5-a]pyrazine scaffold. This direct formylation provides a straightforward route to Pyrazolo[1,5-a]pyrazine-3-carbaldehyde, a versatile intermediate for further synthetic transformations. The reactivity of the pyrazolo[1,5-a]pyrazine core towards other electrophiles, such as in halogenation reactions which also show a preference for the C3 position, further supports the feasibility of direct C3 formylation. researchgate.netresearchgate.net
Table 2: Direct Formylation of Fused Pyrazolo Systems
| Reaction | Reagents | Target Position | Key Feature |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | High regioselectivity for the electron-rich pyrazole ring |
Strategies Incorporating the Carbaldehyde Group During Pyrazolo[1,5-a]pyrazine Core Formation
A flexible, four-step synthetic protocol for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines has been developed, which introduces the aldehyde functionality at an early stage. nih.govorganic-chemistry.orgacs.org This method commences with commercially available pyrazoles, which are first alkylated and then formylated in a regiocontrolled manner to produce pyrazole-5-aldehydes. These intermediates bear a 2,2-dialkoxyethyl substituent on the N-1 position. nih.govorganic-chemistry.org
The subsequent acid-mediated deprotection of the acetal (B89532) and concomitant cyclization of these advanced intermediates lead to the formation of the desired pyrazolo[1,5-a]pyrazine core with the aldehyde group at the 3-position. organic-chemistry.org This strategy offers significant advantages, including high regioselectivity and good yields, while avoiding the use of hazardous reagents that were common in older synthetic routes. organic-chemistry.org The versatility of the pyrazole-5-aldehyde intermediates is a key feature of this methodology, allowing for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrazines. nih.govorganic-chemistry.orgacs.org The robustness of this approach has been demonstrated through its scalability, including successful multigram synthesis. organic-chemistry.org
| Starting Material | Intermediate | Final Product | Key Transformation |
|---|---|---|---|
| Commercially Available Pyrazole | Pyrazole-5-aldehyde with N-1 2,2-dialkoxyethyl substituent | This compound analog | Acid-mediated deprotection and cyclization |
Another potential strategy for the direct formylation of the pyrazolo[1,5-a]pyrazine system is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. stmjournals.comresearchgate.netmdpi.comumich.edunih.gov While specific examples of the Vilsmeier-Haack reaction on the pyrazolo[1,5-a]pyrazine core leading to the 3-carbaldehyde are not extensively documented in the readily available literature, its successful application on the analogous pyrazolo[1,5-a]pyrimidine system suggests its potential applicability. In the case of pyrazolo[1,5-a]pyrimidines, the Vilsmeier-Haack reaction has been shown to regioselectively introduce a formyl group. mdpi.com
Functional Group Transformations on Pre-existing Substituents to Yield the 3-Carbaldehyde
An alternative and common approach to introduce the 3-carbaldehyde functionality is through the oxidation of a pre-existing group, most notably a hydroxymethyl or methyl group, at the 3-position of the pyrazolo[1,5-a]pyrazine ring.
A highly efficient method for the conversion of a primary alcohol to an aldehyde is the Dess-Martin oxidation. nih.govwikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, which offers a mild and selective oxidation. wikipedia.orgorganic-chemistry.org In a multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a (pyrazolo[1,5-a]pyrimidin-2-yl)methanol was successfully oxidized to the corresponding carbaldehyde in a 46% yield using Dess-Martin periodinane in DMF at room temperature. nih.gov This transformation highlights a viable route that could be adapted for the synthesis of this compound from its corresponding 3-hydroxymethyl precursor. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) and is often complete within a few hours at room temperature. wikipedia.org An advantage of the Dess-Martin oxidation is its tolerance of a wide variety of other functional groups. wikipedia.org
| Precursor at C-3 | Reagent | Product | Reaction Type |
|---|---|---|---|
| -CH₂OH (Hydroxymethyl) | Dess-Martin Periodinane (DMP) | -CHO (Carbaldehyde) | Oxidation |
Advanced Synthetic Techniques and Green Chemistry Approaches in Pyrazolo[1,5-a]pyrazine Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry, aiming to develop more environmentally benign and efficient methodologies. These principles are also being applied to the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrazines and their analogs.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netmdpi.com The application of microwave irradiation has been particularly successful in the synthesis of various nitrogen-containing heterocyclic systems. nih.govresearchgate.net For instance, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a widely adopted method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Under microwave conditions, these reactions can be completed in minutes with high product purity. nih.gov
In the context of pyrazolo[1,5-a]triazines, a related heterocyclic system, a convenient sequential one-pot microwave-assisted synthesis has been reported for the preparation of 8-substituted derivatives. mdpi.com This protocol highlights the efficiency of microwave heating in achieving rapid and high-yielding syntheses while avoiding the tedious work-up and purification of intermediate compounds. mdpi.com Although specific examples for the synthesis of this compound using microwave assistance are not prevalent in the literature, the successful application of this technology to closely related scaffolds strongly suggests its potential for the rapid and efficient construction of the pyrazolo[1,5-a]pyrazine core.
Transition-Metal-Free Cyclization Methodologies
The development of transition-metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. In the realm of fused heterocyclic synthesis, transition-metal-free cyclization reactions are gaining prominence.
For example, an efficient one-pot transition-metal-free procedure has been described for the synthesis of new pyrazolo[1,5-a]quinoxalin-4(5H)-ones. nih.gov This method involves the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution to construct the fused ring system. nih.gov Such strategies that rely on intramolecular cyclizations without the need for a metal catalyst are highly desirable. While this example leads to a different final heterocyclic system, the underlying principle of a transition-metal-free cyclization to form a pyrazine or quinoxaline (B1680401) ring fused to a pyrazole is highly relevant. The development of similar transition-metal-free methodologies for the direct synthesis of the pyrazolo[1,5-a]pyrazine core is an active area of research.
Solvent-Free or Aqueous Media Reaction Conditions
The use of environmentally benign solvents, such as water, or conducting reactions in the absence of a solvent (solvent-free conditions) are cornerstone principles of green chemistry. mdpi.combme.huresearchgate.net These approaches minimize the generation of volatile organic compound (VOC) waste.
Solvent-free syntheses of pyrazolo[1,5-a]pyrimidines have been achieved through the reaction of 5-amino-1H-pyrazoles with β-triketones. researchgate.net Additionally, efficient multi-component syntheses of pyrazolo[1,5-a]pyrimidines have been carried out under solvent-free conditions, offering a greener alternative to traditional methods that require organic solvents. mdpi.com
Chemical Reactivity and Derivatization of Pyrazolo 1,5 a Pyrazine 3 Carbaldehyde
Reactions Involving the Carbaldehyde Group at the 3-Position
The aldehyde functional group at the C-3 position of the pyrazolo[1,5-a]pyrazine (B3255129) ring is the primary site for a variety of chemical transformations. Its reactivity is typical of aromatic aldehydes, allowing for oxidation, reduction, condensation with nucleophiles, and conversion into other key functional groups.
Oxidation Pathways to Carboxylic Acids
The carbaldehyde moiety of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex derivatives. The resulting compound, Pyrazolo[1,5-a]pyrazine-3-carboxylic acid, is a documented chemical entity, confirming the viability of this oxidation pathway bldpharm.com.
Standard oxidizing agents used for the conversion of heterocyclic aldehydes to carboxylic acids are applicable in this case. For instance, reagents such as potassium permanganate (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇) are effective for this type of transformation on similar pyrazole-based scaffolds umich.edu. The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent system, followed by an acidic workup to yield the carboxylic acid.
| Starting Material | Reagent Example | Product | Functional Group Transformation |
| This compound | KMnO₄ | Pyrazolo[1,5-a]pyrazine-3-carboxylic acid | Aldehyde to Carboxylic Acid |
Reduction Pathways to Alcohols
The reduction of the carbaldehyde group provides a direct route to the corresponding primary alcohol, (Pyrazolo[1,5-a]pyrazin-3-yl)methanol. This reaction is a fundamental transformation in organic synthesis, enabling the introduction of a hydroxymethyl group that can be used for further functionalization.
The conversion is typically achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, selectively reducing aldehydes and ketones without affecting other potentially reducible groups within the heterocyclic system. The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, under mild conditions to afford the desired alcohol in good yield umich.edu. This method is proven effective for reducing carbonyl groups in related pyrazolo[1,5-a]pyrimidine (B1248293) systems nih.gov.
| Starting Material | Reagent Example | Product | Functional Group Transformation |
| This compound | NaBH₄ | (Pyrazolo[1,5-a]pyrazin-3-yl)methanol | Aldehyde to Primary Alcohol |
Condensation Reactions with Nucleophiles (e.g., amines, hydrazines) for Imine or Hydrazone Formation
This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a documented pathway for the derivatization of this specific compound and is utilized in the synthesis of functional materials semanticscholar.org. The formation of these Pyrazolo[1,5-a]pyrazine-Schiff bases highlights the accessibility of the aldehyde's carbonyl carbon for nucleophilic attack.
The reaction typically involves mixing the aldehyde with a primary amine in a solvent like ethanol or methanol, often with gentle heating or the presence of an acid catalyst to facilitate the dehydration process. A wide variety of aromatic and aliphatic amines can be used to generate a diverse library of imine derivatives.
Similarly, condensation with hydrazine or substituted hydrazines yields the corresponding hydrazones. This is a standard reaction for aldehydes and serves as a reliable method for creating derivatives with potential applications in coordination chemistry and as synthetic intermediates.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| This compound | Hydrazine (H₂N-NH₂) | Hydrazone |
Transformations into Other Functional Groups (e.g., nitriles, amides)
The aldehyde group serves as a versatile precursor for conversion into other important functional groups, such as nitriles and amides, further expanding the synthetic utility of the pyrazolo[1,5-a]pyrazine scaffold.
Nitrile Formation: A common two-step method to convert an aldehyde to a nitrile involves the initial formation of an aldoxime, followed by a dehydration step.
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., pyridine or sodium acetate) to form this compound oxime.
Dehydration: The resulting oxime is then treated with a dehydrating agent, such as acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅), to yield the corresponding Pyrazolo[1,5-a]pyrazine-3-carbonitrile.
Amide Formation: The synthesis of amides from the aldehyde typically proceeds via the corresponding carboxylic acid.
Oxidation: As described in section 3.1.1, the aldehyde is first oxidized to Pyrazolo[1,5-a]pyrazine-3-carboxylic acid bldpharm.com.
Amide Coupling: The carboxylic acid is then activated, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated species is subsequently reacted with a primary or secondary amine to form the desired amide derivative mdpi.com.
Modifications and Functionalization of the Pyrazolo[1,5-a]pyrazine Nucleus
Beyond the reactivity of the aldehyde group, the fused heterocyclic ring system itself can undergo functionalization, primarily through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns on the Pyrazolo[1,5-a]pyrazine System
The pyrazolo[1,5-a]pyrazine nucleus is composed of a π-excessive pyrazole (B372694) ring fused to a π-deficient pyrazine (B50134) ring nih.govscribd.com. This electronic distribution dictates the regioselectivity of electrophilic aromatic substitution reactions. Electrophilic attack occurs preferentially on the electron-rich pyrazole moiety.
The existence of this compound, which can be synthesized via electrophilic formylation methods like the Vilsmeier-Haack reaction, is strong evidence that the C-3 position is the most reactive site for electrophilic substitution nih.govorganic-chemistry.orgwikipedia.org. Theoretical and experimental studies on analogous fused 5-6 heterocyclic systems, such as imidazo[1,2-a]pyrazine, also predict and observe that electrophilic attack is directed to the C-3 position of the five-membered ring stackexchange.com. This is attributed to the greater stability of the cationic intermediate formed upon attack at this position. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on the unsubstituted pyrazolo[1,5-a]pyrazine core are expected to yield 3-substituted products.
| Reaction Type | Position of Substitution | Rationale |
| Electrophilic Aromatic Substitution (e.g., Formylation, Halogenation) | C-3 | High electron density of the pyrazole ring; stability of the resulting cationic intermediate stackexchange.com. |
Nucleophilic Substitution Reactions and Their Regioselectivity
Nucleophilic substitution is a fundamental class of reactions for the functionalization of the pyrazolo[1,5-a]pyrazine system. The regioselectivity of these reactions is dictated by the electronic properties of the bicyclic system, with certain positions being more susceptible to nucleophilic attack, especially when activated by a suitable leaving group.
A notable example involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with carbon nucleophiles. Research has demonstrated that these compounds react with tert-butyl cyanoacetate in the presence of a base. researchgate.netenamine.net The reaction proceeds regioselectively at the C4 position of the pyrazine ring, displacing the chloride anion. This substitution leads to the formation of intermediate tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates, which subsequently yield pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. researchgate.netenamine.net This transformation underscores the electrophilic nature of the C4 position in the pyrazolo[1,5-a]pyrazine core when a halogen is present.
Another key nucleophilic substitution involves the reaction of 4-chloropyrazolo[1,5-а]pyrazines with hydrazine hydrate. researchgate.net This reaction also occurs at the C4 position, resulting in the formation of 4-hydrazinylpyrazolo[1,5-а]pyrazines. researchgate.net This hydrazinyl derivative serves as a versatile intermediate for further condensation and cyclization reactions.
The table below summarizes representative nucleophilic substitution reactions on the pyrazolo[1,5-a]pyrazine core.
| Starting Material | Nucleophile | Product | Position of Substitution |
|---|---|---|---|
| 4-Chloropyrazolo[1,5-a]pyrazine | tert-Butyl cyanoacetate | Pyrazolo[1,5-a]pyrazin-4-ylacetonitrile | C4 |
| 4-Chloropyrazolo[1,5-a]pyrazine | Hydrazine hydrate | 4-Hydrazinylpyrazolo[1,5-а]pyrazine | C4 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Diverse Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives from halogenated pyrazolo[1,5-a]pyrazines. The Suzuki-Miyaura coupling, in particular, has been successfully applied to this heterocyclic system.
Studies have shown that 4-bromopyrazolo[1,5-a]pyrazines can be effectively coupled with various aryl and heteroaryl boronic acids. enamine.netosi.lv These reactions are typically catalyzed by a palladium complex, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂), in the presence of a base like cesium carbonate. enamine.net The coupling occurs at the C4 position, replacing the bromine atom with the aryl or heteroaryl moiety from the boronic acid. enamine.netosi.lv This method provides a direct route to 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines, which are valuable for further chemical exploration. enamine.net
The reaction conditions are crucial for achieving high yields and preventing side reactions. A mixed solvent system, such as acetonitrile and water, is often employed to facilitate the dissolution of the various reagents. enamine.net The choice of palladium catalyst and base is also critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.
The following table presents data from Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazolo[1,5-a]pyrazine.
| Substrate | Boronic Acid Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 4-Bromopyrazolo[1,5-a]pyrazine | Aryl(hetaryl)boronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN–H₂O (9:1) | 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazine |
Formation of Polycyclic Fused Ring Systems from Pyrazolo[1,5-a]pyrazine Precursors
The pyrazolo[1,5-a]pyrazine skeleton is an excellent building block for the synthesis of more complex, polycyclic fused ring systems. Annulation reactions, where a new ring is constructed onto the existing framework, are a common strategy to increase molecular complexity.
Derivatives such as pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, obtained from nucleophilic substitution, are valuable precursors for such transformations. These compounds can undergo cyclization reactions to form new fused rings. For instance, they have been utilized in the synthesis of a novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system, where a new pyridine ring is annulated onto the pyrazine portion of the scaffold. researchgate.netenamine.net
Similarly, 4-hydrazinylpyrazolo[1,5-а]pyrazines serve as versatile synthons for constructing various fused heterocycles. researchgate.net By reacting this precursor with reagents containing two reactive sites, such as diethyl oxalate, a new 1,2,4-triazine ring can be fused to the pyrazolo[1,5-a]pyrazine core. researchgate.net Reactions with other bifunctional reagents can lead to the formation of fused 1,2,4-triazole and tetrazole rings, demonstrating the platform's versatility. researchgate.net These annulation strategies provide access to a diverse range of novel polycyclic heterocyclic compounds with unique structural features.
The table below outlines the formation of various polycyclic systems from pyrazolo[1,5-a]pyrazine precursors.
| Pyrazolo[1,5-a]pyrazine Precursor | Reagent(s) | Fused Ring System Formed | Resulting Polycyclic Compound |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4-ylacetonitrile | Cyclization Reagents | Pyridine | Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine |
| 4-Hydrazinylpyrazolo[1,5-а]pyrazine | Diethyl oxalate | 1,2,4-Triazine | Pyrazolo[1,5-a]pyrazino[2,3-e] researchgate.netbeilstein-journals.orgnih.govtriazine derivative |
| 4-Hydrazinylpyrazolo[1,5-а]pyrazine | Triethyl orthoformate | 1,2,4-Triazole | researchgate.netbeilstein-journals.orgnih.govTriazolo[4,3-b]pyrazolo[4,3-d]pyrazine derivative |
| 4-Hydrazinylpyrazolo[1,5-а]pyrazine | Hydrazoic acid | Tetrazole | Tetrazolo[1,5-b]pyrazolo[4,3-d]pyrazine derivative |
Structure Activity Relationship Sar Studies on Pyrazolo 1,5 a Pyrazine Derivatives and Analogs
Analysis of Substituent Effects on Biological Activity Profiles
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is profoundly influenced by the nature and position of substituents on the core structure. nih.gov Modifications at the C3, C5, and C7 positions have been extensively explored to optimize potency and selectivity against various targets.
At the C3-position , the introduction of aryl, heteroaryl, and alkyl groups has been shown to be a key determinant of activity. For instance, in a series of Tropomyosin receptor kinase (Trk) inhibitors, substituting the C3-position with groups like picolinamide (B142947) or pyrazole-3-carbonitrile was crucial for achieving high potency. mdpi.com The presence of an amide bond in picolinamide derivatives at this position significantly enhanced TrkA inhibition. mdpi.com Similarly, for Pim-1 kinase inhibitors, an aromatic ring at the C3-position bearing a meta-position electron-withdrawing group (e.g., -OCF3, -CF3, -Cl) was found to be essential for maintaining nanomolar potency. nih.gov
The C5-position is also critical for biological activity, often engaging in key interactions with the target protein. For Pim-1 inhibitors, SAR studies revealed that the substituent at the C5-position was more important for potency than the one at the C3-position. nih.gov Groups capable of hydrogen bonding, such as those containing hydroxyl or amino moieties, were shown to interact with key residues like Asp-128 and Asp-131 in Pim-1, enhancing inhibitory activity. nih.gov In the context of Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5-position significantly increased activity. mdpi.com
Modifications at the C7-position have been shown to influence both activity and selectivity. In the development of phosphoinositide 3-kinase (PI3Kδ) inhibitors, a morpholine (B109124) ring at the C7-position was found to be required for interaction with the catalytic site of the enzyme. nih.gov
Table 1: Summary of Substituent Effects on Pyrazolo[1,5-a]pyrimidine Activity
| Position | Substituent Type | Target Example(s) | Observed Effect on Activity | Reference(s) |
|---|---|---|---|---|
| C3 | Picolinamide, Pyrazole-3-carbonitrile | TrkA | Significant enhancement of inhibitory potency | mdpi.com |
| C3 | Aryl with meta-electron-withdrawing group | Pim-1 | Essential for maintaining nanomolar potency | nih.gov |
| C5 | 2,5-Difluorophenyl-substituted pyrrolidine | TrkA | Increased inhibitory activity | mdpi.com |
| C5 | Moieties with H-bond donors (e.g., -OH, -NH2) | Pim-1 | Enhanced potency through interaction with Asp residues | nih.gov |
| C7 | Morpholine | PI3Kδ | Required for interaction with the catalytic site | nih.gov |
Receptor/Enzyme Binding Modalities of Pyrazolo[1,5-a]pyrazine (B3255129) Derivatives
Note: Based on available literature and specific targets listed, this section focuses on Pyrazolo[1,5-a]pyrimidine (B1678525) derivatives, as they are the relevant inhibitors for the specified enzymes.
Kinase Inhibition Mechanisms (e.g., CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, Pim-1, PDE2A)
Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of protein kinase inhibitors, often functioning as ATP-competitive inhibitors. nih.govrsc.org Their scaffold mimics the purine (B94841) core of ATP, allowing them to bind to the ATP-binding pocket of various kinases, thereby blocking the phosphotransfer reaction. nih.gov
The core pyrazolo[1,5-a]pyrimidine structure is essential for forming hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain. mdpi.com For example, the N1 atom of the pyrazole (B372694) ring is a common hydrogen bond acceptor, forming a crucial interaction with a backbone amide proton in the hinge region, such as Met592 in TrkA. mdpi.com
The substituents at various positions then dictate the potency and selectivity by forming additional interactions within the ATP pocket. These can include:
Hydrophobic interactions: Aryl or alkyl groups often occupy hydrophobic pockets within the active site. mdpi.com
Hydrogen bonds: Functional groups on the substituents can form additional hydrogen bonds with residues in the solvent-exposed region or other parts of the active site, enhancing binding affinity. nih.govnih.gov
Selectivity Pockets: Specific substituents can be designed to interact with unique residues or occupy specific sub-pockets present in the target kinase but not in closely related kinases, thus conferring selectivity. For PI3Kδ inhibitors, an indole (B1671886) group at the C5-position was suggested to form an additional hydrogen bond with Asp-787 in the affinity pocket, contributing to selectivity. nih.gov
This scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including:
Pim-1: Derivatives have been developed that show high potency and selectivity for Pim-1 kinase. nih.govnih.gov
Trk Family (TrkA, TrkB, TrkC): This scaffold is the basis for approved Trk inhibitors like Larotrectinib and Entrectinib. mdpi.comnih.gov
PI3Kδ/γ: Potent and selective inhibitors of PI3Kδ and dual PI3Kγ/δ inhibitors have been developed based on this core. nih.govresearchgate.net
FLT3: Potent inhibitors of FLT3-ITD, a driver mutation in acute myeloid leukemia, have been discovered with IC50 values in the sub-nanomolar range. nih.govbohrium.com
Other Kinases: The pyrazolo[1,5-a]pyrimidine core has been identified as a potent inhibitor scaffold for numerous other kinases, including CK2, EGFR, B-Raf, MEK, DRAK1, CDK1, and CDK2. nih.govrsc.org
Table 2: Examples of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
| Compound Series/Example | Target Kinase(s) | Potency (IC50) | Key SAR Feature(s) | Reference(s) |
|---|---|---|---|---|
| Picolinamide Derivatives | TrkA | 1.7 nM | Amide bond at C3-position | mdpi.com |
| Benzimidazole Derivatives | PI3Kδ | 18 nM | 2-(difluoromethyl)-1H-benzimidazole at C5 | mdpi.com |
| Compound 19 (FLT3 series) | FLT3-ITD | 0.4 nM | N/A | nih.govbohrium.com |
Protein-Protein Interaction Modulation
While primarily known as kinase inhibitors that target enzymatic active sites, the pyrazolo[1,5-a]pyrimidine scaffold has also been utilized to develop modulators of protein-protein interactions (PPIs). nih.gov Unlike enzyme active sites, PPI interfaces are often large, flat, and lack deep pockets, making them challenging targets for small molecules. cam.ac.uk
One notable example is the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of the BCL6 (B-cell lymphoma 6) transcriptional repressor. BCL6 functions by recruiting corepressor proteins, a PPI that is crucial for the survival of certain types of lymphoma. Macrocyclic derivatives based on the pyrazolo[1,5-a]pyrimidine core were developed as BCL6 binders. SAR studies on these compounds indicated that a lactam carbonyl group formed a key hydrogen bond, and modifications at the C3 position with a nitrile group significantly improved affinity, likely through a polar interaction with an asparagine residue in the binding pocket. nih.gov
Other Enzymatic and Receptor Interactions Relevant to Biochemical Pathways
Beyond protein kinases and PPIs, the versatile pyrazolo[1,5-a]pyrimidine scaffold has been adapted to target other important enzyme families. Research has identified derivatives that act as inhibitors of phosphodiesterases (PDEs), such as PDE2A and PDE4, which are enzymes that regulate the levels of the second messengers cAMP and cGMP. rsc.org Furthermore, certain derivatives have been identified as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, demonstrating the broad applicability of this chemical framework.
Modulation of Biological Activity Through Pyrazolo[1,5-a]pyrazine Core Modifications (excluding specific disease outcomes)
Note: This section discusses modifications to the core Pyrazolo[1,5-a]pyrimidine scaffold, consistent with the available research literature.
Altering the core pyrazolo[1,5-a]pyrimidine structure, rather than just its peripheral substituents, is a powerful strategy to modulate biological activity and improve drug-like properties. These modifications can enhance binding affinity, confer selectivity, and overcome resistance mechanisms.
One significant core modification strategy is macrocyclization . By tethering two substituent positions on the scaffold, a macrocyclic structure is formed. This approach has been successfully applied to develop potent inhibitors of both Trk kinases and BCL6. nih.govmdpi.com Macrocyclization can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency. It can also improve selectivity by creating a shape that is more complementary to the target protein's binding site. For example, second-generation Trk inhibitors like Selitrectinib (Loxo-195) are macrocyclic pyrazolo[1,5-a]pyrimidine derivatives designed to inhibit resistance mutations. mdpi.comnih.gov
Another approach is the fusion of additional rings to the pyrazolo[1,5-a]pyrimidine core, creating more complex, rigid polycyclic systems. For instance, pyridine-fused pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their biological activities. nih.gov These modifications significantly alter the shape and electronic properties of the scaffold, opening new avenues for exploring chemical space and discovering novel biological activities. researchgate.netnih.gov
Finally, exploration of different tautomeric forms and their stabilization through N- or O-alkylation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been investigated. Studies on antitubercular agents showed that constraining the core to a specific tautomer via methylation led to a loss of activity, highlighting that the inherent tautomeric equilibrium and hydrogen-bonding capabilities of the unsubstituted core were crucial for its biological function in that context. nih.govacs.org
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrazine 3 Carbaldehyde and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
DFT calculations are particularly useful for predicting reactivity. For instance, theoretical calculations of pKa values have been used to identify the most acidic C–H group in the pyrazolo[1,5-a]pyrazine (B3255129) ring system. researchgate.net Studies have shown that the proton at position 7 is the most acidic, a prediction that guides selective functionalization reactions. researchgate.net This theoretical insight allows chemists to target specific sites on the molecule for modification, which is essential for developing new derivatives with desired properties. researchgate.netthieme-connect.com
Furthermore, DFT is used to calculate global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. These parameters, along with others derived from them like chemical potential and hardness, help in creating a comprehensive electronic and reactivity profile for the pyrazolo[1,5-a]pyrazine scaffold. researchgate.nethec.gov.pk
| Parameter | Significance | Typical Computational Method | Reference |
|---|---|---|---|
| Molecular Geometry | Provides the optimized 3D structure and bond parameters. | DFT (e.g., B3LYP) | smolecule.com |
| HOMO-LUMO Energies | Determine the electronic energy gap, indicating chemical reactivity and stability. | DFT | researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | DFT | researchgate.net |
| pKa Calculation | Predicts the most acidic protons, guiding site-selective reactions. | DFT (in solvent model) | researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazolo[1,5-a]pyrazine analogs, docking studies are instrumental in drug discovery, providing insights into how these compounds might interact with biological targets such as proteins or DNA. researchgate.netresearchgate.net
These studies have been employed to evaluate the potential of pyrazolo[1,5-a]pyrazine derivatives as therapeutic agents. For example, docking simulations have been performed to assess the antimicrobial potential of these compounds by predicting their binding interactions with the active sites of microbial enzymes. growingscience.com Similarly, their anticancer activity has been explored by docking them into the binding sites of target proteins implicated in cancer, such as kinases. researchgate.netgoogle.com The results of these simulations, often expressed as a binding affinity or docking score, help prioritize compounds for further experimental testing. growingscience.com
Docking studies can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. researchgate.net For instance, research on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives showed strong intercalative interactions with target proteins, supporting their observed anticancer activity. researchgate.net These computational predictions of the binding mode are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. researchgate.net
| Compound Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives | Anticancer Target Proteins | Strong intercalative interactions, supporting antiproliferative effects. | researchgate.net |
| Novel Pyrazolo[1,5-a]pyrazine derivatives | Microbial Proteins (e.g., from E. coli) | Predicted viable binding affinity, suggesting potential as antimicrobial agents. | growingscience.com |
| Functionalized Pyrazolo[1,5-a]pyrazines | Bacterial Proteins (e.g., 4GQQ, 5cdp) | Identified necessary interactions responsible for antibacterial activity. | researchgate.net |
| Pyrazolo[1,5-a]pyrazine analogs | RET Kinase | Identified as inhibitors of RET kinase for treating proliferative diseases. | google.com |
Mechanistic Studies of Reactions Involving Pyrazolo[1,5-a]pyrazine Formation and Functionalization
Theoretical studies have been vital in elucidating the complex reaction mechanisms involved in both the synthesis of the pyrazolo[1,5-a]pyrazine core and its subsequent functionalization. smolecule.comresearchgate.net Computational chemistry, particularly DFT, allows researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction pathway. researchgate.net
For the formation of the heterocyclic scaffold, computational studies have provided insights into cyclization reactions. For example, the mechanism for the cyclization of 3-aminopyrazole (B16455) precursors has been shown to proceed through a concerted process, a finding that helped in optimizing reaction conditions to maximize yields. smolecule.com
In terms of functionalization, mechanistic studies have been crucial for understanding site-selectivity. As mentioned, DFT calculations predicted that position 7 is the most acidic site on the pyrazolo[1,5-a]pyrazine ring. researchgate.net This was confirmed by experimental work on the formylation of the ring at this position. researchgate.net The reaction mechanism was further investigated using DFT, which suggested that the reaction proceeds via deprotonation by a strong base, followed by the rearrangement of a tight ion pair to form the final product. researchgate.net Another studied functionalization is the carbene insertion into the C7-H bond, which provides a straightforward method for introducing new functional groups at this position.
Tautomeric and Conformational Analysis of Pyrazolo[1,5-a]pyrazine Scaffolds
Many heterocyclic compounds, including derivatives of pyrazolo[1,5-a]pyrazine, can exist as a mixture of tautomers. smolecule.comgoogle.com Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Computational analysis is a powerful tool for investigating the relative stabilities of different tautomeric forms and predicting the predominant species under given conditions.
For partially saturated analogs like 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, computational studies have performed detailed tautomeric equilibrium analyses. smolecule.com These calculations revealed that the 4,5,6,7-tetrahydro form is the most thermodynamically stable and predominates with a population of 96.8% at room temperature. smolecule.com Other potential tautomers, such as the 4,7-dihydro and 5,6-dihydro variants, were found to be higher in energy and exist only as minor species. smolecule.com The fully aromatic pyrazolo[1,5-a]pyrazine tautomer was calculated to be a high-energy form, making it essentially unobservable under normal conditions. smolecule.com
Conformational analysis is another area where theoretical calculations are applied. For flexible molecules, these studies help identify the most stable conformations, which is important for understanding their interaction with biological targets. tandfonline.com
| Tautomeric Form | Relative Energy (kcal/mol) | Predicted Population at Room Temp. | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydro | 0.00 (Ground State) | 96.8% | smolecule.com |
| 4,7-Dihydro | 2.34 | Minor Species | smolecule.com |
| 5,6-Dihydro | 4.17 | Minor Species | smolecule.com |
| Fully Aromatic | 12.85 | Essentially Unobservable | smolecule.com |
Quantum Chemical Descriptors and Their Correlation with Reactivity and Activity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that are used to quantify various aspects of its chemical behavior. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build mathematical models that correlate a compound's structure with its biological activity or physical properties. hec.gov.pknih.gov
For pyrazolo[1,5-a]pyrazine derivatives, global reactivity descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). hec.gov.pk
Chemical Potential (μ) measures the tendency of electrons to escape from the system.
Chemical Hardness (η) is a measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different analogs within the pyrazolo[1,5-a]pyrazine family. hec.gov.pk For example, a higher electrophilicity index might suggest a greater propensity to participate in reactions with nucleophiles. In the context of drug design, these descriptors can be correlated with biological activity to build predictive QSAR models, which can then be used to screen virtual libraries of compounds and identify new candidates with potentially high activity. nih.govmdpi.com
| Descriptor | Formula | Interpretation | Reference |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. | hec.gov.pk |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. | hec.gov.pk |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to act as an electrophile. | hec.gov.pk |
Advanced Spectroscopic Characterization of Pyrazolo 1,5 a Pyrazine 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For Pyrazolo[1,5-a]pyrazine-3-carbaldehyde, ¹H and ¹³C NMR spectra provide definitive information about its chemical environment, connectivity, and the electronic nature of the fused ring system.
¹H NMR: The proton spectrum is expected to show distinct signals for each proton. The aldehyde proton (CHO) would appear as a highly deshielded singlet, typically in the range of δ 9.5-10.5 ppm. The protons on the bicyclic core will resonate in the aromatic region (δ 7.0-9.0 ppm). Based on studies of the analogous pyrazolo[1,5-a]pyrimidine (B1248293) system, the H-2 proton on the pyrazole (B372694) ring is typically a singlet found at a downfield chemical shift due to the influence of the adjacent nitrogen and the aldehyde group. researchgate.net The protons on the pyrazine (B50134) ring would appear as a distinct AX or AB system, with their specific shifts and coupling constants being diagnostic of their positions.
¹³C NMR: The carbon spectrum provides complementary information. The aldehyde carbonyl carbon is the most downfield signal, expected above δ 180 ppm. The carbons of the heterocyclic rings resonate between δ 110-160 ppm. The C-3 carbon, bearing the aldehyde, would be significantly influenced by the carbonyl group. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have established unambiguous assignments for all carbon atoms, which serve as a strong basis for predicting the spectrum of the pyrazine analogue. researchgate.net
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the assignments.
COSY experiments would establish the coupling relationships between adjacent protons on the pyrazine ring.
HSQC spectra correlate each proton with its directly attached carbon atom.
HMBC is particularly powerful, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the aldehyde proton and the C-3 carbon, confirming the position of the carbaldehyde group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2 | 8.5 - 8.8 (s) | 140 - 145 |
| 3 | - | 120 - 125 |
| 3a | - | 148 - 152 |
| 4 | 8.8 - 9.1 (d) | 145 - 150 |
| 5 | 7.8 - 8.1 (dd) | 115 - 120 |
| 6 | 8.4 - 8.7 (d) | 135 - 140 |
| 7 | - | 155 - 160 |
| Aldehyde (CHO) | 9.8 - 10.2 (s) | 185 - 190 |
Note: Predicted values are based on data from analogous heterocyclic systems. Actual values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. For the molecular formula C₈H₅N₃O, the calculated monoisotopic mass is 159.0433 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), would be expected to find a molecular ion peak ([M+H]⁺) at m/z 160.0505, confirming the compound's composition with high precision. imist.ma
Beyond molecular weight determination, MS/MS fragmentation analysis provides structural insights. The fragmentation pattern of this compound would likely involve characteristic losses. A primary fragmentation pathway for aromatic aldehydes is the loss of a carbonyl group (CO), which would result in a fragment ion at m/z 131.0456. Subsequent fragmentation could involve the cleavage of the pyrazine or pyrazole ring, leading to smaller, characteristic fragment ions that help to piece together the molecular structure.
Table 2: Predicted HRMS Data for this compound (C₈H₅N₃O)
| Species | Calculated m/z |
| [M]⁺ | 159.0433 |
| [M+H]⁺ | 160.0505 |
| [M+Na]⁺ | 182.0325 |
| [M-CO+H]⁺ | 132.0529 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., aldehyde C=O stretch)
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the IR spectrum is dominated by a few characteristic absorption bands.
The most diagnostic peak is the strong carbonyl (C=O) stretching vibration of the aldehyde group. Due to conjugation with the aromatic ring system, this band is expected to appear in the region of 1680-1710 cm⁻¹. ajol.info The presence of a sharp, intense peak in this range is strong evidence for the aldehyde functionality.
Other significant absorptions include:
Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). ajol.info
Aldehyde C-H stretching: Two characteristic weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).
C=C and C=N stretching: A series of medium to strong bands in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the fused heterocyclic rings. core.ac.uk
C-H bending: Out-of-plane bending vibrations for the aromatic protons appear in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3150 | Weak-Medium |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak |
| Aldehyde C=O | Stretch | 1680 - 1710 | Strong |
| Ring C=N, C=C | Stretch | 1400 - 1650 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the literature, analysis of closely related pyrazolo[1,5-a]pyrimidine derivatives provides significant insight into the expected structural features. researchgate.net
The fused pyrazolo[1,5-a]pyrazine (B3255129) ring system is expected to be essentially planar. X-ray analysis would confirm this planarity and reveal the precise orientation of the 3-carbaldehyde group relative to the ring. The aldehyde group may be co-planar with the ring system to maximize conjugation, a conformation that could be stabilized by crystal packing forces.
Furthermore, crystallographic data elucidates the nature of intermolecular interactions in the solid state. Potential interactions include:
π-π stacking: The planar aromatic rings can stack on top of each other, influencing the material's bulk properties.
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Properties and Photophysical Behavior
UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions and photophysical properties of a molecule. The pyrazolo[1,5-a]pyrazine core is an aromatic chromophore, and its electronic properties are significantly modulated by the substituent at the 3-position.
UV-Vis Absorption: this compound is expected to exhibit absorption bands in the UV region corresponding to π-π* transitions within the fused aromatic system. The presence of the electron-withdrawing aldehyde group in conjugation with the ring system typically results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. Studies on similar pyrazolo[1,5-a]pyrimidine systems show that substituents at the 3-position strongly influence the intramolecular charge transfer (ICT) character of the electronic transitions. researchgate.net The absorption spectrum would likely show a main band between 330-380 nm. nih.gov
Fluorescence Spectroscopy: Many pyrazolo-fused heterocycles are known to be fluorescent. mdpi.com Upon excitation at its absorption maximum, this compound may exhibit fluorescence emission. The emission wavelength, quantum yield (ΦF), and Stokes shift (the difference between absorption and emission maxima) are key photophysical parameters. These properties are often highly sensitive to the solvent environment. A change in emission wavelength with solvent polarity (solvatochromism) can indicate a change in the dipole moment of the molecule upon excitation, which is characteristic of molecules with significant ICT character. researchgate.net
Table 4: Expected Photophysical Properties of this compound
| Property | Expected Range | Remarks |
| Absorption λₘₐₓ | 330 - 380 nm | Corresponds to π-π* and ICT transitions. |
| Molar Absorptivity (ε) | 3,000 - 15,000 M⁻¹cm⁻¹ | Dependent on solvent and specific derivative. |
| Emission λₘₐₓ | 400 - 500 nm | Dependent on solvent polarity. |
| Stokes Shift | 50 - 120 nm | Indicates structural relaxation in the excited state. |
| Fluorescence Quantum Yield (ΦF) | Low to Moderate | Can be influenced by non-radiative decay pathways. |
Note: Values are estimates based on data for analogous pyrazolo[1,5-a]pyrimidine systems. researchgate.netnih.gov
Applications of Pyrazolo 1,5 a Pyrazine Scaffolds in Research Non Medicinal/non Clinical Focus
Material Science Applications
The unique electronic structure of the pyrazolo[1,5-a]pyrazine (B3255129) core, characterized as a π-excedent–π-deficient fused system, makes it an attractive building block for advanced materials. This has led to significant research into its use in dyes, fluorophores, and optoelectronic devices. Much of the foundational research in this area has been conducted on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which has established the potential of these fused N-heterocyclic systems. nih.gov
The development of fluorescent organic compounds is a major focus of materials science. nih.gov Pyrazolo[1,5-a]pyrazine derivatives are attractive candidates for fluorophores due to their rigid structure, high quantum yields in various solvents, and excellent photostability. nih.gov The photophysical properties of these compounds can be precisely tuned by introducing different functional groups onto the core structure.
Research on the analogous pyrazolo[1,5-a]pyrimidine (PP) scaffold has shown that substituting the core with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the absorption and emission behaviors. nih.govrsc.org For instance, attaching EDGs at position 7 of the fused ring system has been shown to improve both absorption and emission intensities through an intramolecular charge transfer (ICT) process. nih.govrsc.orgresearchgate.net The introduction of a carbaldehyde group via formylation is another strategy to modify the electronic properties of the scaffold. mdpi.com A straightforward method for formylation at position 7 of substituted pyrazolo[1,5-a]pyrazines has been reported, which allows for the synthesis of aminals that can be hydrolyzed to the corresponding aldehydes, providing a route to further functionalization. researchgate.net
The versatility of this scaffold has been demonstrated in the synthesis of various dyes. A series of novel monoazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine structures have been synthesized and successfully applied to polyester (B1180765) fibers using microwave heating, showing moderate to excellent fastness properties. nih.gov Similarly, bifunctional reactive dyes based on the pyrazolo[1,5-a]pyrimidine core have been developed for dyeing cotton, wool, and silk, exhibiting high exhaustion and fixation values. ijcmas.com
Table 1: Photophysical Properties of Representative Pyrazolo[1,5-a]pyrimidine-Based Fluorophores in Dichloromethane (B109758)
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 358 | 17,940 | 455 | 0.81 |
| 4d | Phenyl | 362 | 20,593 | 425 | 0.97 |
| 4e | 4-Methoxyphenyl | 382 | 19,300 | 437 | 0.88 |
| 4g | 4-(Trifluoromethyl)phenyl | 360 | 18,340 | 422 | 0.94 |
Data extracted from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, which serve as close analogs demonstrating the potential of the pyrazolo-fused heterocyclic system. nih.gov
The promising photophysical properties of pyrazine (B50134) derivatives extend to their use in optoelectronic applications, particularly in the development of Organic Light-Emitting Devices (OLEDs). researchgate.net Bipolar host materials are crucial for achieving high efficiency in OLEDs, and molecules combining electron-donating and electron-accepting units are ideal for this purpose.
Researchers have designed and synthesized novel bipolar host materials incorporating a pyrazine/carbazole (B46965) hybrid structure. rsc.org These materials have been used to fabricate highly efficient single-layer fluorescent and phosphorescent OLEDs. In one study, a device using the bipolar host material 26PyzCz achieved a maximum external quantum efficiency (EQE) of 7.37%, which surpasses the theoretical limit of 5% for traditional fluorescent emitters, suggesting a different underlying mechanism. rsc.org
Further research into pyrazine-based emitters has focused on tuning their emission mechanisms, such as thermally activated delayed fluorescence (TADF), to achieve 100% internal quantum efficiency. By substituting a pyrazine core with four carbazole units (4CzPyz), a sky-blue emitting material was developed that showed TADF characteristics. An OLED device based on this material achieved a maximum EQE of 24.1%. chemrxiv.org Subtle structural modifications, such as replacing carbazole groups with ortho-biphenyl groups, were shown to alter the triplet exciton (B1674681) harvesting mechanism, demonstrating the high degree of tunability of these pyrazine-based systems for creating highly efficient emitters for OLEDs. chemrxiv.org
Table 2: Performance of OLEDs Employing Pyrazine-Based Emitters
| Emitter Compound | Emission Color | Emission Max (λEL, nm) | Max. External Quantum Efficiency (EQEmax, %) |
| 4CzPyz | Sky-Blue | 486 | 24.1 |
| 3CzBPz | Blue | 464 | 9.6 |
| 2CzBPz | Blue | 446 | 3.2 |
Data from a study on pyrazine-based multi-carbazole emitters demonstrating how structural changes modulate OLED efficiency. chemrxiv.org
Chemical Probes and Tools for Biochemical Research
Beyond material science, pyrazolo-fused heterocyclic scaffolds are being explored as chemical sensors for ion detection. Their ability to engage in intramolecular charge transfer (ICT) processes, which can be perturbed by the presence of an analyte, makes them suitable for developing colorimetric and fluorometric probes.
An efficient synthesis of novel probes for cyanide (CN⁻) sensing has been reported using 7-arylpyrazolo[1,5-a]pyrimidinium salts. bohrium.com These probes operate through a mechanism where the nucleophilic addition of the cyanide ion blocks the ICT process, resulting in a detectable change in the absorption and emission spectra. One such probe demonstrated high selectivity and a limit of detection (LOD) as low as 0.15 µmol/L, which is well below the maximum concentration permitted for drinking water by the World Health Organization. bohrium.com The practical applicability of these probes was demonstrated through the fabrication of test strips and their ability to detect cyanide in tap water and even in the solid state on silica (B1680970) supports. bohrium.com Other pyrazole-based chemosensors have also been developed for the colorimetric detection of metal ions, such as Cu(II), with high specificity and a detection limit of 1.6 µM. rsc.org
Agrochemical Applications, including Pesticides
The pyrazolo[1,5-a]pyrazine scaffold and its analogues are recognized as key structural motifs in the development of new agrochemicals. researchgate.net Research in this area has led to the discovery of compounds with potent pesticidal properties.
A study focused on pyrazolo[1,5-a]pyrimidine derivatives reported the design and synthesis of compounds with significant nematicidal and fungicidal activities. nih.gov One derivative, compound 11 from the study, exhibited a lethal concentration (LC₅₀) of 8.1 mg/L against the pinewood nematode (Bursaphelenchus xylophilus), a value vastly superior to the commercial nematicide tioxazafen (B1208442) (83.7 mg/L). The mechanism of action involved inhibiting the nematode's feeding and reproduction, inducing oxidative stress, and causing severe intestinal damage. nih.gov
The same compound also displayed excellent fungicidal activity against Botryosphaeria dothidea, with a half-maximal effective concentration (EC₅₀) of 2.0 mg/L, outperforming the commercial fungicide azoxystrobin (B1666510) (44.9 mg/L). nih.gov The proposed fungicidal mechanism involves the disruption of cell membrane integrity, leading to the release of cellular contents and severe damage to the mycelium morphology. nih.gov These findings highlight the potential of pyrazolo-fused heterocycles as bifunctional pesticides for crop protection.
Table 3: Agrochemical Activity of a Lead Pyrazolo[1,5-a]pyrimidine Derivative
| Compound/Agent | Target Organism | Activity Metric | Value (mg/L) |
| Compound 11 | Bursaphelenchus xylophilus (Nematode) | LC₅₀ | 8.1 |
| Tioxazafen | Bursaphelenchus xylophilus (Nematode) | LC₅₀ | 83.7 |
| Compound 11 | Botryosphaeria dothidea (Fungus) | EC₅₀ | 2.0 |
| Azoxystrobin | Botryosphaeria dothidea (Fungus) | EC₅₀ | 44.9 |
*Data for a lead compound from a study on bifunctional pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Future Perspectives and Research Challenges for Pyrazolo 1,5 a Pyrazine 3 Carbaldehyde
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
The current synthetic approaches to the pyrazolo[1,5-a]pyrazine (B3255129) core often involve multi-step sequences. A key future objective is the development of more convergent and atom-economical synthetic routes to Pyrazolo[1,5-a]pyrazine-3-carbaldehyde and its derivatives.
Future Research Directions:
One-Pot and Multicomponent Reactions (MCRs): Designing MCRs that assemble the core structure and introduce the 3-formyl group or a precursor in a single operation would significantly improve efficiency. This approach minimizes waste and purification steps, aligning with the principles of green chemistry.
C-H Functionalization: Direct C-H formylation at the C3 position of a pre-formed pyrazolo[1,5-a]pyrazine ring is a highly desirable but challenging goal. Research into selective catalysts, potentially based on palladium or copper, could unlock this direct route, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based protocols for the synthesis of this compound could enable rapid library synthesis and large-scale production.
Microwave-Assisted Synthesis: Expanding the use of microwave irradiation can accelerate reaction times and improve yields for the cyclization and functionalization steps leading to the target compound and its derivatives. nih.gov
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. | Identification of suitable starting materials and catalysts. |
| Direct C-H Formylation | Bypasses pre-functionalization, highly efficient. | Achieving high regioselectivity at the C3 position. |
| Flow Chemistry | Scalability, safety, precise reaction control, rapid optimization. | Initial setup costs, potential for clogging with solid byproducts. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction rates. | Scale-up limitations, potential for localized overheating. |
Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies
The aldehyde functionality at the C3 position is a versatile chemical handle, yet its full reactive potential in the context of the pyrazolo[1,5-a]pyrazine scaffold remains to be explored. Similarly, the heterocyclic core itself offers multiple sites for further modification.
Future Research Directions:
Novel Aldehyde Transformations: Beyond standard reactions like Wittig olefination, reductive amination, and condensation reactions, exploring novel transformations of the aldehyde group is crucial. This could include its use in radical reactions, as a directing group for ortho C-H activation on an adjacent aryl substituent, or in multicomponent reactions to build complex heterocyclic systems.
Site-Selective Core Functionalization: The pyrazolo[1,5-a]pyrazine ring has several C-H bonds with differing acidities. A recent study demonstrated a method for formylating substituted pyrazolo[1,5-a]pyrazines at the 7-position by exploiting it as the most acidic site. researchgate.net Future work should focus on developing methods to selectively functionalize other positions (e.g., C4, C6) through metal-catalyzed cross-coupling, halogenation, or directed metalation-trapping sequences.
Pericyclic Reactions: Investigating the participation of the pyrazolo[1,5-a]pyrazine system in pericyclic reactions, such as [4+2] cycloadditions, could lead to the synthesis of novel fused polycyclic architectures with unique properties. mdpi.com
Advanced Computational Modeling for Predictive Design and Optimization of Derivatives
Computational chemistry is a powerful tool for accelerating the drug discovery and materials design process. Applying advanced modeling techniques to this compound can provide valuable insights and guide experimental efforts.
Future Research Directions:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the sites most susceptible to electrophilic or nucleophilic attack, aiding in the design of regioselective functionalization strategies. Computational studies can also elucidate reaction mechanisms, helping to optimize conditions and improve yields. nih.gov
In Silico Screening and Drug Design: For medicinal chemistry applications, molecular docking simulations can predict the binding modes of derivatives with target proteins, such as kinases. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the predictive design of more potent and selective inhibitors. researchgate.net
Materials Property Prediction: For applications in materials science, computational methods can predict key properties such as absorption/emission spectra, charge transport characteristics, and thermal stability. This allows for the virtual screening of derivatives for potential use as organic light-emitting diodes (OLEDs), sensors, or other functional materials. mdpi.com
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Synthesis Planning | Regioselectivity, reaction barriers, electronic structure. |
| Molecular Docking | Drug Discovery | Binding affinity, protein-ligand interactions. |
| QSAR | Medicinal Chemistry | Biological activity, toxicity. |
| TD-DFT | Materials Science | UV-Vis absorption, fluorescence spectra. |
Diversification of Applications Beyond Current Scope, particularly in uncharted research territories
While the pyrazolo[1,5-a]pyrazine scaffold is primarily explored in medicinal chemistry as kinase inhibitors, its unique electronic and structural features suggest potential in other domains. nih.govmdpi.com The 3-carbaldehyde derivative is an ideal starting point for accessing these new applications.
Future Research Directions:
Materials Science: The conjugated heterocyclic system is a promising core for organic electronic materials. Derivatives could be synthesized and investigated as organic semiconductors, fluorescent probes, or components of OLEDs. The aldehyde group allows for easy extension of the π-conjugated system. mdpi.comnih.gov
Agrochemicals: Pyrazole-based compounds are prevalent in agrochemicals. nih.gov Screening libraries of this compound derivatives for herbicidal, fungicidal, or insecticidal activity could open up new avenues for crop protection.
Catalysis: The nitrogen-rich core of the molecule makes it an interesting candidate for designing novel ligands for transition metal catalysis. The aldehyde can be converted into various chelating groups, and the resulting metal complexes could be explored for applications in organic synthesis.
Addressing Challenges in Regioselectivity and Yield Optimization for Complex Derivatives
A significant hurdle in working with polyfunctional N-heterocycles is controlling regioselectivity during synthetic transformations. Achieving high yields, particularly in multi-step syntheses of complex derivatives, remains a persistent challenge.
Future Research Directions:
Orthogonal Protecting Group Strategies: Developing robust strategies using orthogonal protecting groups for the different nitrogen atoms in the ring system would allow for precise, stepwise functionalization and prevent unwanted side reactions.
Directed Functionalization: Installing a directing group at a specific position can steer catalysts or reagents to a desired site, overcoming the inherent reactivity patterns of the heterocyclic core. The aldehyde at C3 could itself be explored as a potential directing group for reactions at the C4 position.
Catalyst and Ligand Development: The design of new catalysts and ligands tailored for the pyrazolo[1,5-a]pyrazine scaffold is critical. This could involve creating systems that recognize the specific steric and electronic environment of the substrate, thereby enhancing both regioselectivity and catalytic efficiency in reactions like cross-coupling. mdpi.com Optimizing reaction conditions, including solvent, temperature, and additives, through systematic screening will be essential for maximizing yields. nih.gov
Q & A
Q. What are the key analytical techniques for characterizing Pyrazolo[1,5-a]pyrazine-3-carbaldehyde and its derivatives?
Answer: Characterization requires a combination of spectral and analytical methods:
- 1H/13C NMR : To confirm regiochemistry and substitution patterns. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate was characterized by distinct NMR shifts for nitro and ester groups .
- IR Spectroscopy : Identifies functional groups, such as carbonyl (C=O) stretches (~1700 cm⁻¹) and nitrile (C≡N) vibrations (~2200 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C10H11N3O for 2,4,6-trimethyl derivatives) .
- X-ray Crystallography : Resolves ambiguous structures, as demonstrated in regioselective halogenation studies .
Q. What are common synthetic routes for this compound derivatives?
Answer:
- Cyclocondensation : Reacting 3-aminopyrazoles with α,β-unsaturated carbonyl compounds forms the pyrazolo[1,5-a]pyrazine core .
- Nitration : Controlled nitration using HNO3/H2SO4 at 0°C introduces nitro groups at position 3, as shown in methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate synthesis .
- Esterification/Hydrolysis : Methanol and sulfuric acid facilitate ester formation, while hydrolysis yields carboxylic acids .
Q. How are Pyrazolo[1,5-a]pyrazine derivatives screened for pharmacological activity?
Answer:
- In Vitro Assays : Anticancer activity is tested against cell lines (e.g., HEPG2 liver carcinoma) using MTT assays, with IC50 values calculated for potency .
- Antimicrobial Testing : Compounds are evaluated against resistant bacterial strains via disk diffusion or microdilution methods .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Answer:
- Halogenation : Hypervalent iodine(III) reagents (e.g., PIDA) with KX (X = Cl, Br, I) in water enable ambient-temperature C7 halogenation. This method avoids toxic solvents and achieves >80% yields .
- Nitration/Reduction : Sequential nitration (HNO3/H2SO4) and catalytic hydrogenation (Pd/C, H2) introduce amino groups selectively .
Q. What strategies optimize structure-activity relationships (SAR) for anticancer applications?
Answer:
- Substituent Modulation : Electron-withdrawing groups (e.g., NO2, CN) at position 3 enhance antitumor activity, as seen in pyrazolo[1,5-a]pyrimidine derivatives with IC50 values <5 µM .
- Molecular Docking : Computational modeling against targets like estrogen receptor (ER-α) identifies key interactions. For example, triazole-bridged glycosides showed enhanced binding affinity in docking studies .
Q. What reaction mechanisms govern the synthesis of Pyrazolo[1,5-a]pyrazine derivatives?
Answer:
Q. How do Pyrazolo[1,5-a]pyrazines interact with biological targets at the molecular level?
Answer:
- Kinase Inhibition : Derivatives like selitrectinib inhibit tropomyosin receptor kinases (TRK) by binding to ATP pockets, confirmed via crystallography .
- G Protein-Coupled Receptor (GPCR) Modulation : Pyrazolo[1,5-a]pyridine appendages in dopaminergic ligands bias signaling toward Gα proteins over β-arrestin, demonstrated via BRET biosensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
